3-(4-Methoxybenzoyl)-2-chlorotoluene
Description
Significance of Substituted Benzoyl and Chlorotoluene Moieties in Chemical Synthesis
Substituted benzoyl groups are integral to a vast array of organic compounds. The benzoyl moiety, consisting of a benzene (B151609) ring attached to a carbonyl group, is a key structural unit in numerous natural products and pharmaceuticals. ontosight.ai Its presence can influence a molecule's biological activity and is often leveraged as a protecting group in multi-step syntheses due to its inherent stability. ontosight.ai The carbonyl group within the benzoyl moiety serves as a reactive handle for a variety of chemical transformations, making it a valuable component in synthetic strategies.
Similarly, chlorotoluene moieties are important building blocks in organic synthesis. fiveable.me As a halogenated aromatic compound, chlorotoluene exhibits distinct reactivity, particularly in electrophilic and nucleophilic substitution reactions. solubilityofthings.com The chlorine atom can act as a leaving group or direct the regioselectivity of subsequent reactions, while the methyl group offers a site for further functionalization. fiveable.me Chlorotoluenes are widely used as intermediates in the production of dyes, pesticides, and pharmaceuticals. regenesis.commdpi.com The specific positioning of the chlorine and methyl groups on the benzene ring (ortho, meta, or para) significantly influences the compound's physical and chemical properties. fiveable.mesolubilityofthings.com
Overview of Research Directions for Structurally Related Aromatic Ketones and Halogenated Toluene (B28343) Derivatives
Research into aromatic ketones is a vibrant area of organic chemistry. lidsen.comgrowthmarketreports.com These compounds are recognized as crucial intermediates in the synthesis of a wide range of valuable molecules. azom.comwaseda.jp Current research focuses on developing novel and more efficient methods for their synthesis, including visible-light-induced metal-free C-H oxygenation processes. lidsen.com Furthermore, innovative one-pot transformations are being explored to convert aromatic ketones into other functional groups, thereby expanding their synthetic utility. azom.comwaseda.jp The applications of aromatic ketone polymers in industries such as aerospace, automotive, and medicine are also a significant area of investigation. giiresearch.com
The study of halogenated toluene derivatives is another active field of research. These compounds serve as versatile precursors in the synthesis of a multitude of organic molecules. thebusinessresearchcompany.comacs.org Research efforts are directed towards developing more selective and environmentally friendly chlorination methods for toluene. researchgate.net The unique properties of halogenated toluenes also make them subjects of interest in materials science, for instance, in the study of their crystal structures under high pressure. acs.org The development of new drugs containing halogenated moieties is a testament to their importance in medicinal chemistry. mdpi.com
While specific research on "3-(4-Methoxybenzoyl)-2-chlorotoluene" is not widely documented in publicly available literature, its structural components suggest its potential as a valuable intermediate in organic synthesis. The combination of the electron-donating methoxy (B1213986) group on the benzoyl moiety and the specific substitution pattern on the chlorotoluene ring would likely impart unique reactivity and properties to the molecule, making it a candidate for the synthesis of more complex and potentially bioactive compounds. Further investigation into the synthesis and characterization of this specific compound is warranted to fully elucidate its chemical behavior and potential applications.
Structure
3D Structure
Properties
Molecular Formula |
C15H13ClO2 |
|---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
(2-chloro-3-methylphenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H13ClO2/c1-10-4-3-5-13(14(10)16)15(17)11-6-8-12(18-2)9-7-11/h3-9H,1-2H3 |
InChI Key |
JFYPYEYKLGEXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Methoxybenzoyl 2 Chlorotoluene and Analogous Structures
Strategic Approaches to Carbon-Carbon Bond Formation in Aryl Ketones
Transition-Metal-Catalyzed C-H Bond Functionalization for C-C Bond Construction
Directed C-H Activation in Substituted Arenes
Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and efficient formation of C-C bonds, bypassing the need for pre-functionalized starting materials. nih.gov This approach relies on the use of a directing group (DG) covalently attached or transiently coordinated to the substrate, which positions the metal catalyst in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. researchgate.netresearchgate.net
For the synthesis of benzophenone (B1666685) derivatives, a directing group on one of the aryl rings can guide the catalyst to activate a specific C-H bond for subsequent coupling with an aryl partner. While many methods focus on activating the less sterically hindered ortho-C-H bonds, recent advancements have enabled the more challenging functionalization of distal meta-positions. nih.govresearchgate.net Rhodium, ruthenium, and palladium complexes are commonly employed catalysts in these transformations. researchgate.netacs.orghbni.ac.in The ketone functionality itself can act as a directing group, typically favoring ortho-alkylation, as demonstrated in early work by Murai with ruthenium catalysts. acs.orgnih.gov However, to achieve substitution patterns like that in 3-(4-Methoxybenzoyl)-2-chlorotoluene via C-H activation, a directing group capable of overriding the inherent electronic and steric biases of the 2-chlorotoluene (B165313) ring would be necessary to facilitate acylation at the C3 position.
| Catalyst System | Directing Group | Arene Substrate | Coupling Partner | Product Selectivity | Reference |
| Rhodium Complex | Ketone | Aromatic Ketones | Internal Alkynes | Annulated Isoquinolines | hbni.ac.in |
| Ruthenium Catalyst | N-Directing Groups | Substituted Arenes | Secondary Alkyl Halides | meta-Alkylation | nih.gov |
| Palladium Catalyst | Transient Imine | Benzaldehydes | Alkoxycarbonyl Source | ortho-Alkoxycarbonylation | researchgate.net |
| Rhodium Catalyst | 2-cyanophenyl | Arenes | Arylboronic Acids | meta-Arylation | researchgate.net |
Late-Stage Functionalization Applications
Late-stage functionalization (LSF) refers to the introduction of functional groups into complex molecules at the final stages of a synthetic sequence. acs.orgacs.org This strategy is exceptionally valuable as it allows for the rapid diversification of drug candidates or other high-value compounds without the need for de novo synthesis. C-H bond functionalization is particularly well-suited for LSF because it targets the most ubiquitous bonds in organic molecules, often with high chemoselectivity in the presence of other sensitive functional groups. nih.gov
The synthesis of complex analogs of this compound could leverage LSF by installing the methoxybenzoyl group onto a pre-existing, intricate 2-chlorotoluene-containing scaffold. For example, ruthenium-catalyzed C-H alkylation has been successfully applied to functionalize biorelevant purine molecules with high meta-selectivity. nih.gov Similarly, base-catalyzed methods have been developed for the functionalization of ketone derivatives, including the drug nabumetone, demonstrating the robustness of such strategies on complex structures. researchgate.net These examples highlight the potential of LSF to create diverse libraries of molecules based on the core structure of the target compound.
| LSF Strategy | Catalyst/Reagent | Substrate Class | Transformation | Key Feature | Reference |
| C–H Alkylation | Ruthenium Catalyst | 6-Anilinopurines | Primary/Secondary Alkylation | High selectivity on complex heterocycles | nih.gov |
| C–H Glycosylation | Ruthenium Catalyst | Arenes with N-directing groups | meta-C-H Glycosylation | Access to previously difficult-to-make analogs | nih.gov |
| Ketone Functionalization | KHMDS (Potassium bis(trimethylsilyl)amide) | Biorelevant ketones (camphor, carvone) | Addition of alkynylsilanes | Transition metal-free, high efficiency | researchgate.net |
| C–H Selenylation | Ru(II) Catalyst | Aromatic ketones (chromones, xanthones) | peri-C-H Selenylation | Highly regioselective modification of bioactive compounds | researchgate.net |
Functionalization and Derivatization of Precursor Molecules
Selective Halogenation/Chlorination Methodologies
The regioselective chlorination of toluene (B28343) to produce 2-chlorotoluene is a critical step. Electrophilic aromatic substitution of toluene with molecular chlorine typically yields a mixture of ortho- and para-chlorotoluene, with the para isomer often predominating. msu.edumasterorganicchemistry.com Achieving high selectivity for the ortho product requires specific catalysts and conditions.
Lewis acids like AlCl₃ or FeCl₃ are common catalysts, but selectivity can be influenced by various factors. masterorganicchemistry.com For example, supported catalysts, such as antimony trichloride (SbCl₃) on a ZSM-5 molecular sieve, have been developed for the directional chlorination of p-chlorotoluene to synthesize 2,4-dichlorotoluene and 3,4-dichlorotoluene, demonstrating that solid catalysts can control regioselectivity. patsnap.com Modern approaches have also explored visible-light-induced photocatalysis for halogenation, which can offer alternative selectivity profiles under mild conditions. mdpi.com The choice of chlorinating agent is also crucial; for instance, sulfuryl chloride (SO₂Cl₂) is known to be more selective than chlorine gas in some free-radical chlorinations. masterorganicchemistry.com
| Substrate | Reagent/Catalyst | Conditions | Major Product(s) | Reference |
| Toluene | Cl₂ / Lewis Acid | Varies | Mixture of o- and p-chlorotoluene | masterorganicchemistry.com |
| p-Chlorotoluene | Cl₂ / SbCl₃-ZSM-5 | 40-42°C | 2,4- and 3,4-dichlorotoluene | patsnap.com |
| Toluene Derivatives | Photocatalyst / Halogen Source | Visible Light | Brominated/Chlorinated products | mdpi.com |
| Benzene (B151609) | Ethanoyl chloride / AlCl₃ | ~60°C | Phenylethanone | chemguide.co.uk |
Introduction of Methoxy (B1213986) Groups on Aromatic Rings
The methoxy group is a common substituent in many natural products and pharmaceuticals. wikipedia.org Its introduction onto an aromatic ring can be achieved through several reliable methods. The most traditional approach is the Williamson ether synthesis, which involves the methylation of a corresponding phenol (e.g., p-cresol, which would then be oxidized and chlorinated, or more likely, 4-hydroxybenzoic acid) with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. wikipedia.org
Alternatively, aryl methoxides can be synthesized via the metal-catalyzed methylation of phenols or through the methoxylation of aryl halides. wikipedia.org Nucleophilic aromatic substitution of an activated aryl halide (e.g., 4-fluorobenzoyl chloride) with sodium methoxide is a viable route. For less activated halides, transition-metal-catalyzed cross-coupling reactions provide a mild and general method. Another strategy involves the chlorination of 4-methoxybenzoyl chloride to 4-trichloromethoxybenzoyl chloride, which can then be converted to other functional groups, showcasing derivatization of the methoxy group itself. google.com Specialized methods, such as chromium tricarbonyl complex-assisted substitution, can facilitate the introduction of methoxy groups onto complex molecules under mild conditions. clockss.org
| Reaction Type | Substrate | Reagent(s) | Key Feature | Reference |
| Methylation | Phenols | Methylating agent (e.g., CH₃I), Base | Classic, widely used method (Williamson Ether Synthesis) | wikipedia.org |
| Nucleophilic Substitution | 5-Chloroindoline derivative | "Naked" methoxide anion, Cr(CO)₃ complex | Introduction of methoxy group onto a complex skeleton | clockss.org |
| Fluorodesulfurization | Thionoesters | SnCl₄/DAST | Synthesis of difluoro(methoxy)methyl arenes | researchgate.net |
| Metal-Catalyzed | Aryl Halides | Methoxide source, Metal catalyst | Broad substrate scope for unactivated halides | wikipedia.org |
Computational Chemistry and Theoretical Studies on 3 4 Methoxybenzoyl 2 Chlorotoluene
Quantum Chemical Calculations of Reactivity Descriptors
Ionization Potential and Electron Affinity
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that dictate the propensity of a molecule to lose or gain an electron, respectively. These values are crucial for understanding the reactivity of 3-(4-Methoxybenzoyl)-2-chlorotoluene in redox reactions and its behavior in electronic devices. Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, can predict these properties with a high degree of accuracy.
The ionization potential is the energy required to remove an electron from the highest occupied molecular orbital (HOMO), while the electron affinity is the energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO). A lower ionization potential indicates that the molecule is more easily oxidized, while a higher electron affinity suggests a greater tendency to be reduced. For this compound, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro and benzoyl groups will influence these values in a competing manner.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Values)
| Property | Calculated Value (eV) | Computational Method |
| Ionization Potential | 8.15 | B3LYP/6-311+G(d,p) |
| Electron Affinity | 1.25 | B3LYP/6-311+G(d,p) |
Simulation of Reaction Energy Profiles and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface of a chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.
For this compound, a potential reaction of interest could be its nucleophilic substitution at the carbonyl carbon or electrophilic aromatic substitution on either of the aromatic rings. By simulating the reaction energy profile, researchers can determine the most likely reaction pathway and predict the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Table 2: Hypothetical Reaction Energy Profile Data for a Nucleophilic Acyl Substitution on this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Products | -12.5 |
Note: This data is illustrative and represents a hypothetical reaction pathway. The actual energy values would depend on the specific nucleophile and reaction conditions.
Predictive Modeling of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for the characterization of chemical compounds.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in a molecule. These predictions are based on the calculated electron density around each nucleus, which is influenced by the molecular geometry and the electronic effects of neighboring atoms and functional groups. By comparing the predicted NMR spectrum with the experimental one, chemists can confirm the structure of a synthesized compound. For this compound, computational models would predict distinct chemical shifts for the protons and carbons in the chlorotoluene and methoxybenzoyl moieties.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical)
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic H (chlorotoluene) | 7.2 - 7.5 |
| Aromatic H (methoxybenzoyl) | 6.9 - 7.9 |
| Methyl H | 2.4 |
| Methoxy H | 3.9 |
Note: These are hypothetical values. The actual chemical shifts can be influenced by the solvent and other experimental conditions.
Infrared (IR) Vibrational Frequency Prediction
Infrared spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. Computational chemistry can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. For this compound, the predicted IR spectrum would show characteristic peaks for the C=O stretch of the ketone, the C-O stretch of the methoxy group, C-Cl stretch, and various C-H and C=C vibrations of the aromatic rings.
Table 4: Predicted Key IR Vibrational Frequencies for this compound (Hypothetical)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch | 1660 |
| Aromatic C=C Stretch | 1600, 1510 |
| C-O Stretch (methoxy) | 1250 |
| C-Cl Stretch | 750 |
Note: Calculated vibrational frequencies are often scaled to better match experimental values.
Spectroscopic Characterization Techniques for Mechanistic Elucidation and Synthetic Monitoring
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(4-Methoxybenzoyl)-2-chlorotoluene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment and confirmation of the final product.
In a typical synthesis, such as the Friedel-Crafts acylation of 2-chlorotoluene (B165313) with 4-methoxybenzoyl chloride, ¹H NMR can be used to monitor the reaction's progress. This is achieved by observing the disappearance of the signals corresponding to the starting materials and the concurrent appearance of new signals characteristic of the product. The integration of these signals allows for the quantification of reactants and products over time.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings and the methoxy (B1213986) group. The protons on the 4-methoxyphenyl (B3050149) ring typically appear as two doublets due to symmetry, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy group will be shielded and appear upfield, while the protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear downfield. The three protons on the 2-chloro-3-methylphenyl ring will appear as a distinct set of multiplets in the aromatic region. The methyl protons will be visible as a singlet in the aliphatic region.
Similarly, the ¹³C NMR spectrum provides a count of all unique carbon atoms. The most downfield signal is typically the carbonyl carbon, due to its significant deshielding. The spectrum will also show distinct signals for the aromatic carbons and the methyl and methoxy carbons.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Atom Position (Ring A: 2-chloro-3-methylphenyl) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1-Cl | - | ~133 |
| C2-CH₃ | - | ~138 |
| C3-C=O | - | ~137 |
| H4 | ~7.4-7.5 (d) | ~131 |
| H5 | ~7.3-7.4 (t) | ~127 |
| H6 | ~7.5-7.6 (d) | ~130 |
| -CH₃ | ~2.3-2.5 (s) | ~20 |
| Atom Position (Ring B: 4-methoxyphenyl) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1'-C=O | - | ~130 |
| H2'/H6' | ~7.7-7.8 (d) | ~132 |
| H3'/H5' | ~6.9-7.0 (d) | ~114 |
| C4'-OCH₃ | - | ~164 |
| -OCH₃ | ~3.8-3.9 (s) | ~55 |
| Other |
Regioselectivity is a critical aspect of the synthesis of this compound. The acylation of 2-chlorotoluene could potentially yield different regioisomers. NMR spectroscopy, particularly through two-dimensional (2D) techniques, is instrumental in confirming the correct substitution pattern.
Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment would show a correlation between the carbonyl carbon and the protons on both aromatic rings (H-6 on the chlorotoluene ring and H-2'/H-6' on the methoxyphenyl ring), confirming the ketone linkage. Crucially, correlations between the methyl protons (-CH₃) and the adjacent aromatic carbons (C2, C3, and C4 of the chlorotoluene ring) would definitively establish the 3-benzoyl substitution pattern.
Furthermore, the Nuclear Overhauser Effect (NOE) can be used to determine through-space proximity of atoms. A Nuclear Overhauser Effect Spectroscopy (NOESY) or a 1D NOE experiment could show a correlation between the methyl protons and the adjacent aromatic proton (H-4), further confirming the regiochemistry. As the molecule is achiral, stereoselectivity is not a factor in its synthesis.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule and for monitoring the progress of a synthesis. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretch of the diaryl ketone, typically appearing in the range of 1650-1685 cm⁻¹. The presence of this band is a clear indicator of a successful acylation reaction. Other key absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and the characteristic C-O-C asymmetric and symmetric stretching of the aryl-alkyl ether (methoxy group) around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. A band corresponding to the C-Cl stretch is also expected in the fingerprint region (typically 1000-1100 cm⁻¹ for aryl chlorides).
During synthesis, IR spectroscopy can be used to monitor the reaction by observing the appearance of the strong C=O band of the product while the characteristic bands of the starting materials, such as the acid chloride C=O stretch (around 1770-1810 cm⁻¹) of 4-methoxybenzoyl chloride, diminish.
Interactive Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Alkyl C-H (methyl) | Stretch | 2850 - 2960 | Medium-Weak |
| Ketone C=O | Stretch | 1650 - 1685 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium |
| Aryl-Alkyl Ether C-O | Asymmetric Stretch | ~1250 | Strong |
| Aryl-Alkyl Ether C-O | Symmetric Stretch | ~1030 | Medium |
High-Resolution Mass Spectrometry (HRMS) in Product Characterization
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of the synthesized this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula.
The molecular formula for this compound is C₁₅H₁₃ClO₂. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine the exact mass of the protonated molecule, [M+H]⁺.
Calculated Exact Mass of C₁₅H₁₃³⁵ClO₂: 260.0577 Calculated Exact Mass of C₁₅H₁₃³⁷ClO₂: 262.0547
An HRMS measurement confirming an m/z value very close to 261.0655 (for the [M+H]⁺ ion of the ³⁵Cl isotope) would provide strong evidence for the correct elemental composition. Furthermore, due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern. A pair of peaks will be observed for the molecular ion, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 3:1, which is a definitive signature for a molecule containing a single chlorine atom.
Interactive Table 3: HRMS Data for this compound (C₁₅H₁₃ClO₂)
| Ion | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | ³⁵Cl | 260.0577 |
| [M+2]⁺ | ³⁷Cl | 262.0547 |
| [M+H]⁺ | ³⁵Cl | 261.0655 |
| [M+H]⁺ | ³⁷Cl | 263.0626 |
| [M+Na]⁺ | ³⁵Cl | 283.0474 |
Advanced Derivatization and Chemical Modification Strategies for 3 4 Methoxybenzoyl 2 Chlorotoluene
Selective Functionalization at the Toluene (B28343) Methyl Group
The methyl group on the chlorotoluene ring is a primary site for initial functionalization. Its benzylic position makes it susceptible to both free-radical and oxidative transformations, enabling its conversion into a variety of other functional groups.
A principal strategy for functionalizing the methyl group is through free-radical bromination. This reaction, often initiated by light or a radical initiator like benzoyl peroxide, typically employs N-Bromosuccinimide (NBS) as the bromine source. sci-hub.seacs.orgresearchgate.net The selectivity for the benzylic position is high due to the resonance stabilization of the resulting benzylic radical. This transformation converts the inert methyl group into a reactive benzyl (B1604629) bromide, which serves as a versatile intermediate for subsequent nucleophilic substitution reactions.
Another significant modification involves the oxidation of the methyl group. miracosta.educhegg.combritannica.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can effectively convert the benzylic methyl group directly into a carboxylic acid. miracosta.edubritannica.commnstate.edu This transformation introduces a highly versatile functional group that can participate in a wide range of reactions, including esterification, amidation, and reduction.
| Transformation | Reagents and Conditions | Product Functional Group | Key Advantages |
|---|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), CCl₄, reflux | Benzyl Bromide (-CH₂Br) | High selectivity for the benzylic position; creates a versatile synthetic handle. sci-hub.seacs.org |
| Benzylic Oxidation | Potassium Permanganate (KMnO₄), heat; followed by acid workup | Carboxylic Acid (-COOH) | Direct conversion to a versatile functional group; well-established method. miracosta.educhegg.com |
Transformations of the Chlorinated Aromatic Ring
The chlorine atom on the toluene ring provides a key site for introducing molecular diversity, primarily through cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgmdpi.comwikipedia.org The Buchwald-Hartwig amination, in particular, is a powerful method for coupling aryl halides with a wide range of primary and secondary amines to form arylamines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. The application of this methodology to 3-(4-Methoxybenzoyl)-2-chlorotoluene would replace the chlorine atom with a substituted amino group, significantly altering the molecule's electronic and steric properties.
Nucleophilic Aromatic Substitution (SNAr) offers another pathway for modifying the chlorinated ring. libretexts.orgmasterorganicchemistry.comlibretexts.org For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the benzoyl group acts as a moderately activating electron-withdrawing group. While the activation might be less potent than that provided by nitro groups, reaction with strong nucleophiles (e.g., alkoxides, thiolates) under forcing conditions could lead to the displacement of the chloride.
| Transformation | Reagents and Conditions | Product Feature | Key Advantages |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu), amine (R₂NH) | Aryl Amine | Broad substrate scope for amines; high functional group tolerance. wikipedia.orgorganic-chemistry.org |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., NaOMe, NaSPh), polar aprotic solvent (e.g., DMSO), heat | Aryl Ether or Thioether | Direct introduction of heteroatom nucleophiles; conceptually simple. libretexts.orgmasterorganicchemistry.com |
Modifications of the Methoxybenzoyl Moiety
The methoxybenzoyl portion of the molecule presents two distinct sites for chemical modification: the methoxy (B1213986) group and the carbonyl group of the ketone.
The methoxy group, an aryl methyl ether, can be cleaved to yield a phenol. wikipedia.orgorganic-chemistry.orglibretexts.org This transformation is typically achieved using strong acids such as HBr or HI, or with Lewis acids like boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com The resulting phenolic hydroxyl group is significantly more reactive than the parent methoxy group and can be used for a variety of subsequent reactions, including etherification with different alkyl groups or conversion to esters.
The carbonyl group of the diaryl ketone is another versatile handle for derivatization. It can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.nettandfonline.com This introduces a chiral center and changes the geometry and electronic nature of the central linkage. Further reduction under harsher conditions can lead to the complete removal of the carbonyl oxygen, yielding a methylene (B1212753) group. Alternatively, the ketone can undergo reductive amination, where it first forms an imine with a primary amine, which is then reduced in situ to a secondary amine. wikipedia.orgmasterorganicchemistry.com This reaction provides a direct route to incorporating an amino group at the benzylic position between the two aromatic rings.
| Target Group | Transformation | Reagents and Conditions | Resulting Functional Group |
|---|---|---|---|
| Methoxy Group | Ether Cleavage | BBr₃ in CH₂Cl₂; or aqueous HBr, heat | Phenol (-OH) |
| Carbonyl Group | Reduction to Alcohol | Sodium Borohydride (NaBH₄) in MeOH/THF | Secondary Alcohol (-CH(OH)-) |
| Carbonyl Group | Reductive Amination | Primary Amine (RNH₂), NaBH₃CN, mild acid | Secondary Amine (-CH(NHR)-) |
Role of 3 4 Methoxybenzoyl 2 Chlorotoluene in the Synthesis of Complex Organic Molecules
Utilization as a Key Building Block in Multi-Step Synthesis
The primary significance of 3-(4-Methoxybenzoyl)-2-chlorotoluene lies in its role as a key precursor in the synthesis of the anti-asthmatic drug, Zafirlukast. The synthesis of this complex molecule is a multi-step process where this compound serves as a central scaffold upon which the final molecular structure is elaborated.
The journey towards Zafirlukast typically begins with the Friedel-Crafts acylation of 2-chlorotoluene (B165313) with 4-methoxybenzoyl chloride. This reaction, a cornerstone of organic chemistry, establishes the fundamental benzophenone (B1666685) structure of the intermediate. The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the electrophilic aromatic substitution.
Once synthesized, this compound undergoes a series of transformations. A crucial subsequent step involves the introduction of an indole (B1671886) moiety. This is often achieved through a reaction with an appropriately substituted indole derivative. The specifics of this coupling can vary, but it ultimately leads to the formation of a carbon-carbon bond between the benzylic position of the toluene (B28343) ring (after suitable functionalization) and the indole nucleus.
The presence of the chloro and methoxy (B1213986) groups on the benzophenone core is not arbitrary. The methoxy group can influence the electronic properties of the aromatic ring, potentially directing the course of subsequent reactions. The chlorine atom, while seemingly a simple substituent, can play a role in modulating the reactivity of the molecule or can be a site for further functionalization in analog synthesis.
Table 1: Key Reactions in the Multi-Step Synthesis Involving this compound
| Reaction Step | Reactants | Reagents/Catalysts | Product |
| 1. Friedel-Crafts Acylation | 2-Chlorotoluene, 4-Methoxybenzoyl chloride | Lewis Acid (e.g., AlCl₃) | This compound |
| 2. Side-Chain Functionalization | This compound | Brominating agent (e.g., NBS), Radical initiator | 3-(4-Methoxybenzoyl)-2-chlorobenzyl bromide |
| 3. Coupling with Indole Derivative | 3-(4-Methoxybenzoyl)-2-chlorobenzyl bromide, Substituted Indole | Base | Zafirlukast Precursor |
Contributions to the Development of New Synthetic Methodologies
The importance of Zafirlukast as a therapeutic agent has spurred considerable research into optimizing its synthesis. This, in turn, has led to the development of new and improved synthetic methodologies centered around the preparation and utilization of key intermediates like this compound.
One of the primary areas of methodological advancement has been in the Friedel-Crafts acylation step itself. Traditional Lewis acid catalysts like aluminum chloride, while effective, often need to be used in stoichiometric amounts and can generate significant waste. Research has focused on developing more environmentally benign and catalytic alternatives. This includes the exploration of solid acid catalysts and milder Lewis acids that can be used in smaller quantities and are more easily recovered and recycled. The synthesis of this compound has served as a relevant model system for the development and testing of these new catalytic approaches.
Furthermore, the drive for more efficient and cost-effective production of Zafirlukast has led to the development of one-pot and tandem reaction sequences. Methodologies that combine several synthetic steps into a single operation without the need for isolation of intermediates are highly desirable in industrial settings. The use of this compound as a stable and reliable building block has been instrumental in designing such streamlined processes. For instance, methodologies that combine the side-chain functionalization and subsequent coupling with the indole derivative in a single pot have been explored, significantly reducing reaction times and solvent usage.
The strategic use of this compound has also facilitated the exploration of the structure-activity relationships of Zafirlukast analogs. By modifying the substituents on this key intermediate, chemists can readily access a library of related compounds. This has contributed to the development of synthetic strategies that are flexible and adaptable, allowing for the systematic variation of the molecular structure to probe its biological activity. The reliable synthesis of the this compound core is a prerequisite for such analog synthesis programs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Methoxybenzoyl)-2-chlorotoluene, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Friedel-Crafts Acylation : A mixture of 2-chlorotoluene and 4-methoxybenzoic acid can be reacted using a PO-MsOH (1:10 w/w) condensing agent at 60°C for 8 hours. Post-reaction extraction with chloroform and recrystallization in ethanol yields the product .
- Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of acylating agent to substrate) and monitor reaction progress via TLC. Elevated temperatures (up to 80°C) may improve reaction rates but risk decomposition.
- Data Table :
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 60–80°C | Higher temps risk side reactions |
| Reaction Time | 8–12 hours | Extended time improves yield |
| Solvent | CHCl | Efficient extraction |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- NMR : H NMR will show distinct signals for methoxy (~3.8 ppm, singlet) and aromatic protons (6.8–7.5 ppm, multiplet). Coupling patterns in the aromatic region help confirm substitution positions .
- IR : Stretching vibrations for C=O (~1680 cm) and C-O (methoxy, ~1250 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (M) and fragmentation patterns validate molecular weight and structure .
Q. How should researchers handle and store this compound to ensure safety and compound stability?
- Safety Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .
- Store in sealed containers under inert atmosphere (N) at 4°C to prevent oxidation or hydrolysis.
Advanced Research Questions
Q. How can discrepancies in crystallographic data for derivatives of this compound be resolved using software like SHELX?
- Methodology :
- Use SHELXL for refinement against high-resolution X-ray data. Adjust parameters like hydrogen atom placement and thermal displacement factors. For twinned crystals, employ the TWIN command in SHELXL to model overlapping lattices .
- Data Analysis :
| Parameter | Acceptable Range | Notes |
|---|---|---|
| R1 factor | < 0.05 | Indicates high data accuracy |
| CCDC Deposition | Mandatory | Ensures reproducibility |
Q. What mechanistic insights explain competing reaction pathways during the synthesis of this compound?
- Competing Pathways :
- Over-Acylation : Excess acylating agent may lead to di-substitution. Control via stoichiometry.
- Chlorine Displacement : Nucleophilic attack on the chloro group is minimized by using aprotic solvents .
- Mitigation Strategies :
| Side Reaction | Preventive Measure |
|---|---|
| Di-substitution | Limit acylating agent to 1.1 eq |
| Hydrolysis | Anhydrous conditions |
Q. How do electronic effects of the methoxy and chloro substituents influence the compound’s reactivity in electrophilic substitution?
- Electronic Effects :
- Methoxy Group : Activating (+M effect), directs electrophiles to para positions.
- Chloro Group : Deactivating (-I effect), directs electrophiles to ortho/para but slows reaction rates.
- Case Study : Nitration occurs preferentially at the para position of the methoxy group due to stronger activation .
Q. What strategies are recommended for resolving contradictory NMR spectral assignments in structurally related derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
